N-Methyl(1-methyl-2-(4-pyridyl)ethyl)amine dihydrochloride
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Overview
Description
N-Methyl(1-methyl-2-(4-pyridyl)ethyl)amine dihydrochloride: is a chemical compound with the molecular formula C9H16Cl2N2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: N-Methyl(1-methyl-2-(4-pyridyl)ethyl)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkyl halides, catalysts such as palladium on carbon.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N-Methyl(1-methyl-2-(4-pyridyl)ethyl)amine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes involving pyridine-containing compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects in the treatment of neurological disorders and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-Methyl(1-methyl-2-(4-pyridyl)ethyl)amine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets histamine receptors, particularly H1 and H3 receptors, in the central nervous system.
Comparison with Similar Compounds
Betahistine dihydrochloride: Similar in structure and function, used for the treatment of Ménière’s disease.
N-Methyl-2-(2-pyridinyl)ethanamine dihydrochloride: Another pyridine-containing compound with similar applications in medicine and research.
Uniqueness: N-Methyl(1-methyl-2-(4-pyridyl)ethyl)amine dihydrochloride is unique due to its specific interaction with histamine receptors and its potential therapeutic applications in neurological disorders. Its structural features, including the presence of a methyl group and a pyridine ring, contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C9H16Cl2N2 |
---|---|
Molecular Weight |
223.14 g/mol |
IUPAC Name |
N-methyl-1-pyridin-4-ylpropan-2-amine;dihydrochloride |
InChI |
InChI=1S/C9H14N2.2ClH/c1-8(10-2)7-9-3-5-11-6-4-9;;/h3-6,8,10H,7H2,1-2H3;2*1H |
InChI Key |
GNHJKDNATBRYKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=NC=C1)NC.Cl.Cl |
Origin of Product |
United States |
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